molecular formula C23H27N3O5 B2769511 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 898424-12-9

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Cat. No. B2769511
CAS RN: 898424-12-9
M. Wt: 425.485
InChI Key: HQWNYSFHOXVENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Structural Insights

  • The synthesis of related tetrahydroquinoline derivatives has been extensively studied for their role as precursors in the synthesis of natural products. For example, research into chiral precursors for isoquinoline alkaloids synthesis highlights the importance of tetrahydroquinoline derivatives in enantioselective synthesis processes. The structural analysis of these compounds provides insight into their potential application in the synthesis of complex natural products and drugs (Czarnocki & Maurin, 1993).

Pharmacological Studies and Receptor Modulation

  • Tetrahydroquinoline derivatives have been evaluated for their pharmacological properties, including their role in receptor modulation. For instance, studies on orexin receptors, which are critical in the regulation of sleep and wakefulness, have utilized tetrahydroquinoline analogs to explore the modulation of these receptors and their potential therapeutic implications (Dugovic et al., 2009).

Anticonvulsant Properties

  • The design and synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have revealed their potential as noncompetitive AMPA receptor antagonists with significant anticonvulsant properties. This research underscores the importance of tetrahydroquinoline derivatives in the development of new therapeutic agents for epilepsy and other seizure disorders (Gitto et al., 2003).

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-15(27)26-12-4-5-17-7-8-18(14-19(17)26)25-23(29)22(28)24-11-10-16-6-9-20(30-2)21(13-16)31-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWNYSFHOXVENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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